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Clinical Efficacy & Safety Data

The following tables summarize quantitative data from a phase II clinical trial investigating onvansertib in

combination with FOLFIRI/bevacizumab [1] [2].

Table 1: Efficacy of Onvansertib + FOLFIRI/Bevacizumab in KRAS-mutant mCRC (Phase II Trial)

Efficacy Parameter
All Patients
(N=53)

Bevacizumab-Naïve
Patients (n=13)

Prior Bevacizumab
Patients (n=40)

Confirmed Objective
Response Rate (ORR)

26.4% (14/53) 76.9% (10/13) 10.0% (4/40)

Complete Response (CR) 1 Not Specified Not Specified

Partial Response (PR) 13 Not Specified Not Specified

Disease Control Rate
(DCR)

92.5% Not Specified Not Specified

Median Duration of
Response (mDOR)

11.7 months Not Specified Not Specified
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Efficacy Parameter
All Patients
(N=53)

Bevacizumab-Naïve
Patients (n=13)

Prior Bevacizumab
Patients (n=40)

Median Progression-Free
Survival (mPFS)

8.4 months 14.9 months 6.6 months

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) [2]

Adverse Event Any Grade (%) Grade 3 (%) Grade 4 (%)

Fatigue 73.6 Not Specified Not Specified

Neutropenia 71.7 Not Specified 3 (5.7%)

Nausea 62.3 Not Specified Not Specified

Diarrhea 52.8 Not Specified Not Specified

Stomatitis 45.3 Not Specified Not Specified

Any Grade 3/4 AE - 62.3 7.5

Preclinical Experimental Models

Preclinical data supports the synergy between onvansertib and irinotecan. Here are methodologies from key

studies that you can adapt for in-house research.

1. In Vitro Proliferation Assay in Isogenic CRC Cells [3]

Purpose: To assess the selective activity of onvansertib in KRAS-mutant vs. wild-type models and

its combination effects.
Cell Lines: Use isogenic pairs, such as DLD-1 KRAS(^{WT/G13D}) and DLD-1 KRAS(^{WT/−}) [3].

Reagents: Onvansertib, irinotecan (or its active metabolite SN-38), cell culture media and
supplements, CellTiter-Glo Luminescent Cell Viability Assay.

Protocol:
Seed cells in 96-well plates.
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Treat with a dose range of onvansertib as a single agent and in combination with

irinotecan/SN-38 for 72 hours.
Measure cell viability using the CellTiter-Glo assay, which quantifies ATP as a marker of

metabolically active cells.
Analyze data to generate IC₅₀ values and synergy scores (e.g., using the Chou-Talalay

method).
Troubleshooting Tip: Ensure cells are in the logarithmic growth phase when seeded. Validate the

KRAS mutation status of your cell lines regularly.

2. In Vivo Efficacy Study in a Xenograft Model [3]

Purpose: To evaluate the antitumor activity of the combination in vivo.

Model: Female Balb/c nude mice (6-9 weeks old) subcutaneously inoculated with KRAS-mutant CRC
cells (e.g., HCT116) [3].

Test Articles: Onvansertib (suspended in 0.5% methylcellulose + 0.1% Tween80), Irinotecan
(diluted in saline).

Dosing Regimen:
Onvansertib: 45 mg/kg, administered orally, daily.

Irinotecan: 5 mg/kg, administered intraperitoneally, twice a week.
Control: Vehicle control.

Endpoint Measurements:
Tumor volume measured twice weekly with calipers.

Body weight monitored as an indicator of toxicity.
Key Analysis: Compare tumor growth inhibition in the combination group versus each monotherapy

and vehicle control.

Diagram: Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which onvansertib overcomes resistance and

synergizes with chemotherapy.
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Frequently Asked Questions (FAQs)
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Q1: Why is the clinical response to the onvansertib combination so different based on prior

bevacizumab exposure? A1: Translational studies suggest that prior bevacizumab exposure may contribute

to resistance against the onvansertib combination [1]. Preclinical data indicates that onvansertib itself

inhibits the hypoxia pathway and shows robust antitumor activity when combined with bevacizumab,

suggesting a synergistic relationship that is most effective in a bevacizumab-naïve tumor microenvironment

[1].

Q2: What is a key biomarker for monitoring early treatment response? A2: Early dynamics of KRAS-

mutant circulating tumor DNA (ctDNA) have been shown to be predictive of treatment efficacy [3] [4]. A

decrease in the allelic burden of KRAS mutations in liquid biopsies after one cycle of treatment can serve as

an early indicator of response.

Q3: What is the recommended phase II dose and schedule for onvansertib in this combination? A3:

The recommended phase II dose is 15 mg/m², administered orally once daily on Days 1-5 and 15-19 of a 28-

day cycle, in combination with FOLFIRI and bevacizumab administered on Days 1 and 15 [1] [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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